2-(1,3-Thiazol-4-yl)benzaldehyde

Description

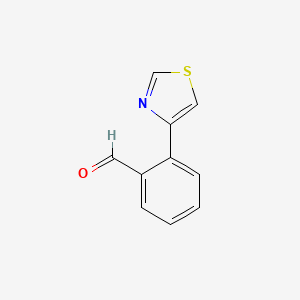

2-(1,3-Thiazol-4-yl)benzaldehyde: is an organic compound that features a benzaldehyde moiety attached to a thiazole ring.

Properties

Molecular Formula |

C10H7NOS |

|---|---|

Molecular Weight |

189.24 g/mol |

IUPAC Name |

2-(1,3-thiazol-4-yl)benzaldehyde |

InChI |

InChI=1S/C10H7NOS/c12-5-8-3-1-2-4-9(8)10-6-13-7-11-10/h1-7H |

InChI Key |

XLEWKJCJKMJJJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CSC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-4-yl)benzaldehyde typically involves the condensation of thiazole derivatives with benzaldehyde under specific conditions. One common method involves the reaction of 1,3-thiazole-4-carbaldehyde with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Thiazol-4-yl)benzaldehyde undergoes various chemical reactions, including:

Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: 2-(1,3-Thiazol-4-yl)benzoic acid.

Reduction: 2-(1,3-Thiazol-4-yl)benzyl alcohol.

Substitution: Various halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(1,3-Thiazol-4-yl)benzaldehyde is a chemical compound with a variety of applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its structural features, which include a thiazole ring and a benzaldehyde moiety, contribute to its reactivity and biological activity.

Scientific Research Applications

Chemistry this compound serves as a crucial intermediate in synthesizing complex organic molecules, such as pharmaceuticals and agrochemicals.

Biology This compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties, acting as a building block for synthesizing bioactive molecules. Thiazole-containing compounds are often associated with antimicrobial, antifungal, and anticancer properties.

Medicine In medicinal chemistry, this compound is explored for potential therapeutic applications, especially in developing new drugs targeting various diseases.

Industry This compound is utilized in the production of dyes, pigments, and other materials because of its chemical stability and reactivity.

Related Thiazole Compounds

| Compound Name | Functional Groups | Biological Activity | Unique Features |

|---|---|---|---|

| 3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde | Ethoxy, Aldehyde | Potentially antimicrobial | Combines thiazole with benzaldehyde |

| This compound | Aldehyde | Antimicrobial | Simple structure without ethoxy |

| Ethyl 2-(1,3-thiazol-4-yl)acetate | Ester | Antifungal | Different reactivity due to ester group |

| 4-(1,3-Thiazol-4-yl)phenol | Hydroxyl | Antioxidant | Hydroxyl group alters solubility |

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-4-yl)benzaldehyde involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity .

Comparison with Similar Compounds

- 2-(1,3-Thiazol-2-yl)benzaldehyde

- 4-(1,3-Thiazol-2-yl)benzaldehyde

- 2-(1,3-Thiazol-4-yl)benzoic acid

- 2-(1,3-Thiazol-4-yl)benzyl alcohol

Comparison: 2-(1,3-Thiazol-4-yl)benzaldehyde is unique due to the position of the thiazole ring attachment to the benzaldehyde moiety. This structural feature influences its reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for diverse applications .

Biological Activity

2-(1,3-Thiazol-4-yl)benzaldehyde, an organic compound characterized by the presence of a thiazole ring and a benzaldehyde moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, antifungal, and anticancer agent, making it a subject of extensive research. The following sections will delve into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H7NOS

- Molecular Weight : 189.23 g/mol

- Structure : The compound features a thiazole ring that can interact with various biological targets due to its electron-rich nature.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiazole ring can bind to enzymes, modulating their activity. For instance, studies indicate that compounds with thiazole moieties can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in conditions like Alzheimer's disease .

- Antimicrobial Activity : The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to alterations in their function. This interaction disrupts metabolic pathways in bacteria, contributing to its antimicrobial properties .

Antimicrobial and Antifungal Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. For example:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.

- Fungal Strains Tested : Candida albicans.

In vitro studies revealed that the compound effectively inhibits the growth of these microorganisms at low concentrations.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer).

- IC50 Values : The compound exhibited IC50 values of approximately 5.73 µM for MCF-7 cells and 12.15 µM for MDA-MB-231 cells, indicating potent antiproliferative effects .

Study on Acetylcholinesterase Inhibition

A study investigated the inhibitory effects of thiazole-based compounds on AChE. The synthesized derivatives showed promising results with an IC50 value as low as 2.7 µM for certain analogues . This suggests potential applications in treating neurodegenerative diseases.

Anticancer Mechanism Exploration

Another study focused on the mechanism of action of thiazole derivatives against breast cancer cell lines. It was found that these compounds induced apoptosis and cell cycle arrest at the G1 phase while decreasing cellular populations in the G2/M phase .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.